2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that combines pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyridine and pyrimidine moieties in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a dihydropyrimidine derivative. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium carbonate, under reflux conditions in an organic solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the tetrahydropyrido moiety, making it less versatile in certain applications.
4-Methyl-2-aminopyridine: A precursor in the synthesis of the target compound, with different chemical properties.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar core structure but without the 4-methylpyridin-2-yl substituent.
Uniqueness
2-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to the combination of pyridine and pyrimidine rings with a tetrahydropyrido moiety, providing a versatile scaffold for the development of bioactive molecules.
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H14N4/c1-9-2-5-15-12(6-9)13-16-8-10-7-14-4-3-11(10)17-13/h2,5-6,8,14H,3-4,7H2,1H3 |
InChI Key |
VAKAPSLSDQXJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C3CNCCC3=N2 |
Origin of Product |
United States |
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